Phosphine, diphenyl[(phenylthio)methyl]-
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Overview
Description
Phosphine, diphenyl[(phenylthio)methyl]-, is an organophosphorus compound with the chemical formula C19H17PS. This compound is characterized by the presence of a phosphine group (P) bonded to two phenyl groups (C6H5) and a phenylthio group (C6H5S). It is a colorless to pale yellow liquid that is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, diphenyl[(phenylthio)methyl]-, can be synthesized through the reaction of diphenylphosphine with phenylthiomethyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a proton acceptor. The reaction can be represented as follows:
(C6H5)2PH+C6H5SCH2Cl→(C6H5)2PCH2SC6H5+HCl
The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of phosphine, diphenyl[(phenylthio)methyl]-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphine, diphenyl[(phenylthio)methyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Coordination: Transition metals such as palladium, platinum, and rhodium are used to form metal-phosphine complexes.
Major Products Formed
Oxidation: Diphenyl[(phenylthio)methyl]phosphine oxide.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes with different transition metals.
Scientific Research Applications
Phosphine, diphenyl[(phenylthio)methyl]-, has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound forms stable complexes with transition metals, which are used in various catalytic reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of phosphine, diphenyl[(phenylthio)methyl]-, involves its ability to act as a ligand and form complexes with transition metals. The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic reactions. The phenylthio group can also participate in coordination, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyldiphenylphosphine: Similar structure but with a methyl group instead of a phenylthio group.
Diphenylphosphine: Lacks the phenylthio group, making it less reactive in certain reactions.
Triphenylphosphine: Contains three phenyl groups, making it bulkier and less flexible in coordination chemistry.
Uniqueness
Phosphine, diphenyl[(phenylthio)methyl]-, is unique due to the presence of the phenylthio group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in coordination chemistry and catalysis, where specific reactivity and selectivity are crucial.
Properties
IUPAC Name |
diphenyl(phenylsulfanylmethyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17PS/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHVDSJIBKFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CSC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17PS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423212 |
Source
|
Record name | Phosphine, diphenyl[(phenylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82270-61-9 |
Source
|
Record name | Phosphine, diphenyl[(phenylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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